molecular formula C55H86O24 B049666 Escin CAS No. 6805-41-0

Escin

Cat. No.: B049666
CAS No.: 6805-41-0
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-YTAONDDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentacyclic triterpene saponins, biosynthesized from protoaescigenin and barringtogenol, occurring in the seeds of AESCULUS. It inhibits edema formation and decreases vascular fragility.

Scientific Research Applications

  • Inflammation and Endothelial Cell Permeability : Escin suppresses HMGB1-induced overexpression of aquaporin-1, which in turn alleviates barrier dysfunction in endothelial cells during inflammatory responses (Chen et al., 2019).

  • Cancer Therapy : It has been found to induce apoptosis in human bladder cancer cells, suggesting a potential role in cancer treatment. This compound also inhibits bladder tumor growth (Cheng et al., 2018). Additionally, this compound demonstrates activities like synergy with approved drugs for apoptotic, anti-metastasis, and anti-angiogenetic effects in cancer treatment (Fazliev et al., 2023).

  • Antioxidant Defense System : It enhances the body's antioxidative defense system and prevents high-fat diet-induced lipid peroxidation in mice (Küçükkurt et al., 2010).

  • Treatment of Venous Insufficiency : this compound shows endothelium-protectant action and direct contractile effect, contributing to its effectiveness in treating venous insufficiency (Carrasco & Vidrio, 2007).

  • Neuropathic Pain : It ameliorates neuropathic pain induced by chronic constriction injury of the sciatic nerve by downregulating pro-inflammatory cytokines and suppressing the TLR-4/NF-α B signal (Zhang et al., 2020).

  • Hepatocellular Carcinoma : this compound exhibits antitumor activity against hepatocellular carcinoma, inducing cell cycle checkpoint arrest and caspase-independent cell death in HepG2 cells (Zhou et al., 2009).

  • Drug Delivery Systems : Escinosomes, made of this compound and phosphatidylcholine, can be used as vesicular carriers to enhance or expand the activity of other active molecules like berberine chloride for skin applications (Vanti et al., 2019).

  • Gastrointestinal Diseases : this compound has shown effects in treating gastrointestinal diseases, including anti-inflammatory and antioxidant properties, and inhibiting gastric acid secretion (Yang et al., 2020).

  • Acute Leukemia : this compound sodium demonstrates potent apoptogenic activity towards human acute leukemia Jurkat T cells (Zhang et al., 2011).

  • Synergy with Glucocorticoids : It can synergize with glucocorticoids to enhance their anti-inflammatory effect, potentially benefiting patients with inflammatory conditions (Xin et al., 2011).

  • Fracture and Wound Healing : Interestingly, this compound does not affect the healing of tibia fracture and abdominal wound in animal models, indicating its safety in these aspects (Zhang et al., 2012).

  • Anti-inflammatory Mechanisms : Its glucocorticoid-like anti-inflammatory effects are correlated with the glucocorticoid receptor/NF-κB signaling pathway (Wang et al., 2013).

  • Commercial Preparations : this compound is used in commercial preparations for the treatment of venous insufficiency (Ćalić-Dragosavac et al., 2010).

  • External Use : External application of this compound has shown significant anti-inflammatory effects on acute and chronic inflammation in different animal models (Zhao et al., 2018).

  • Immune System Modulation : this compound is a potent anti-inflammatory drug with long-lasting effects and without any immunosuppressive effects, beneficial in modulating the immune system (Wang et al., 2009).

  • Chronic Venous Insufficiency Benefits : Its benefits in chronic venous insufficiency have been confirmed in a Cochrane Library systematic review (Vaz Carneiro, 2008).

Mechanism of Action

Target of Action

This compound, also known as beta-Escin, is a mixture of triterpene saponins extracted from the horse chestnut seeds (Aesculus hippocastanum L.) . The primary targets of this compound are endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular homeostasis .

Mode of Action

This compound interacts with its targets, the endothelial cells, through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . Additionally, it induces the release of prostaglandin F 2α . This interaction with its targets leads to changes in the cells, including increased cholesterol synthesis and a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

This compound affects several biochemical pathways. It induces endothelial nitric oxide synthesis, which is a crucial mediator of vasodilation in blood vessels . It also influences the prostaglandin pathway by inducing the release of prostaglandin F 2α . These affected pathways and their downstream effects contribute to this compound’s therapeutic properties, including its anti-inflammatory, anti-edematous, and venotonic effects .

Pharmacokinetics

In animal models, about 13–16% of an oral dose of this compound is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of the absorbed this compound is subsequently excreted via bile . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In endothelial cells, this compound potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Action Environment

These may include the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism

Safety and Hazards

Escin is harmful if swallowed and causes skin and eye irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with personal protective equipment, and contact with skin, eyes, and clothing should be avoided .

Future Directions

Escin has shown potential in the treatment and post-treatment of various cancers. Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability has been demonstrated . Future research involving this compound for medical and pharmaceutical applications as well as for basic research is anticipated .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Escin has been recognized for its ability to interfere with cell membranes . This interference is one of its most characteristic features. A large number of biological effects of this compound and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis . It has been shown to induce cholesterol synthesis in endothelial cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In endothelial cells, it potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation. These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it has been shown to decrease phospho-Rb and cyclin A levels, leading to growth arrest of human colon cancer cells in the G1-S phase and inhibition of further progression and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the fungicidal effect of this compound has been observed over time. A significant decrease in the viable cell number was observed with a reduction of about 2 log after 16 hours of incubation with this compound at 1 × MIC concentration, and a complete microbicide effect was observed after 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to have a dose-dependent chemopreventive effect on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can regulate glucose metabolism caused by obesity through decreasing fasting glucose, postprandial blood glucose, and regulating the level of insulin .

Transport and Distribution

This compound forms adsorption layers with high viscoelasticity and low gas permeability . Upon deformation, this compound adsorption layers often feature surface wrinkles with characteristic wavelength .

Subcellular Localization

It is known that this compound potently induces cholesterol synthesis in endothelial cells, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This suggests that this compound may have significant effects on the cytoskeleton and potentially other subcellular structures.

Properties

{ "Design of the Synthesis Pathway": "Escin can be synthesized via a multi-step process starting with the compound esculetin. The synthesis involves several chemical reactions including esterification, reduction, and acetylation.", "Starting Materials": [ "esculetin", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Esterification of esculetin with acetic anhydride in the presence of pyridine to form 2-acetoxy-6,7-dihydroxycoumarin.", "Step 2: Reduction of 2-acetoxy-6,7-dihydroxycoumarin with sodium borohydride in the presence of acetic acid to form 2-hydroxy-6,7-dihydroxycoumarin.", "Step 3: Acetylation of 2-hydroxy-6,7-dihydroxycoumarin with acetic anhydride in the presence of pyridine to form 2,6-di-O-acetyl-esculetin.", "Step 4: Reaction of 2,6-di-O-acetyl-esculetin with chloroacetyl chloride in the presence of sodium hydroxide to form escin." ] }

CAS No.

6805-41-0

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-YTAONDDESA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Appearance

Off-white, pale yellow or beige powder

boiling_point

764.81°C (rough estimate)

melting_point

224.5°C

11072-93-8

Pictograms

Irritant; Environmental Hazard

Purity

≥95%

solubility

Clear, colourless, faint yellow or yellow-brown solution

storage

Ambient

Synonyms

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate;  3,5-Epoxypicene, escin deriv.;  Oleanane Escin deriv.;  Aescin;  Aescine;  Aescusan;  Ba 2672;  Escusan;  Eskuzan;  Flebostasin Retard_x000B_Venoc

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.